1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate

Overview

Description

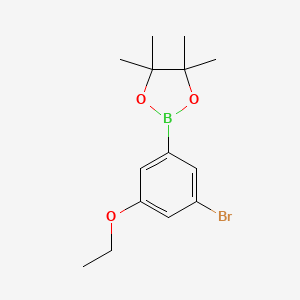

“1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate” is a chemical compound with the CAS Number: 1016258-69-7 . It has a molecular weight of 286.37 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . It is a colorless to pale-yellow solid or liquid .

Molecular Structure Analysis

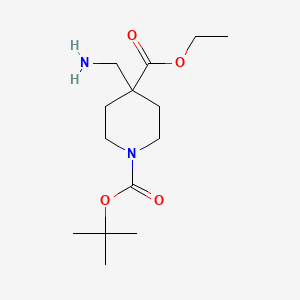

The InChI code for this compound is 1S/C14H26N2O4/c1-5-19-11(17)14(10-15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-10,15H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 286.37 . It is a colorless to pale-yellow solid or liquid . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications

PROTAC Development

This compound serves as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) , which are designed for targeted protein degradation. PROTACs have emerged as a novel therapeutic strategy, especially in cancer treatment, where they can selectively degrade oncogenic proteins .

Palladium-Catalyzed α-Arylation

It is used as a substrate in palladium-catalyzed α-arylation reactions with heterocyclic bromides and chlorides. This reaction leads to the formation of compounds like 4-pyridylpiperidinyl esters, which are valuable intermediates in organic synthesis .

Kinesin Spindle Protein Inhibition

As a precursor, it aids in the preparation of inhibitors targeting the Kinesin spindle protein (KSP) , which plays a crucial role in cell division. Inhibitors of KSP have potential anticancer activity due to their ability to interfere with mitosis in rapidly dividing cancer cells .

GPR119 Agonist for Antidiabetic Potential

The compound is involved in synthesizing agonists for the orphan G-protein coupled receptor GPR119, which has been identified as a potential target for the treatment of type II diabetes due to its role in insulin secretion .

Pim-1 Kinase Inhibition

It serves as a precursor in the synthesis of inhibitors for Pim-1 kinase, an enzyme implicated in several cancers. Inhibitors of Pim-1 can potentially suppress tumor growth and proliferation .

Aspartic Acid Protease Inhibition

This compound is used in creating inhibitors for aspartic acid protease, an enzyme class involved in various biological processes, including the maturation of viral proteins and digestion. Inhibitors can have therapeutic applications in treating diseases like HIV/AIDS .

Platelet-Activating Factor Antagonism

The compound is used in preparing orally active platelet-activating factor (PAF) antagonists. PAF antagonists can potentially treat conditions like inflammation and thrombosis by inhibiting PAF-induced platelet aggregation .

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been used in the preparation of biologically active compounds and orally active platelet-activating factor antagonists .

Mode of Action

It’s known that similar compounds can act as inhibitors for aspartic acid protease and kinesin spindle protein .

Biochemical Pathways

Similar compounds have been used in the enantioselective synthesis of n-alkyl terminal aziridines .

Result of Action

Similar compounds have shown potential anticancer activity and antidiabetic potential .

properties

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-5-19-11(17)14(10-15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-10,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHUEAGCENEXAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676679 | |

| Record name | 1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1016258-69-7 | |

| Record name | 1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1-Cyclopropylethyl)amino]propanenitrile](/img/structure/B1372359.png)

![{2-Hydroxy-3-[2-(propan-2-yloxy)ethoxy]propyl}(methyl)amine](/img/structure/B1372360.png)